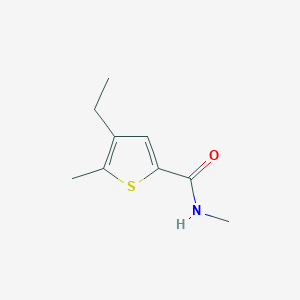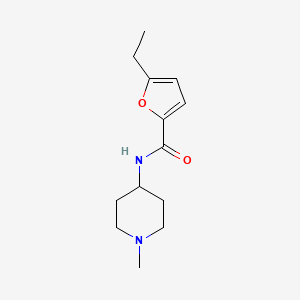
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPP-0001, is a novel compound that has gained attention in the scientific community for its potential pharmacological applications. HPP-0001 is a piperidine derivative that has been synthesized through a complex chemical process.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to decrease the levels of inflammatory cytokines in the body, such as TNF-α and IL-6. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is also highly soluble in water, making it easy to administer to animals in studies. However, one limitation of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is that its mechanism of action is not fully understood, making it difficult to design experiments to investigate its effects. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. One area of research is to investigate the compound's potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate the compound's potential as an anti-cancer agent. Additionally, researchers may investigate the compound's effects on other signaling pathways in the body to better understand its mechanism of action. Finally, future studies may investigate the safety and efficacy of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in humans to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 2-methyl-6-propan-2-ylphenol, which is reacted with piperidine-1-carboxylic acid to form the intermediate product. The intermediate product is then subjected to a series of chemical reactions, including oxidation and reduction, to form the final product, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. The synthesis of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is a time-consuming and challenging process that requires careful attention to detail.
Applications De Recherche Scientifique
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has shown promising results in various scientific research applications. The compound has been studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)14-6-4-5-12(3)15(14)17-16(20)18-9-7-13(19)8-10-18/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPHWKORBDONGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)

